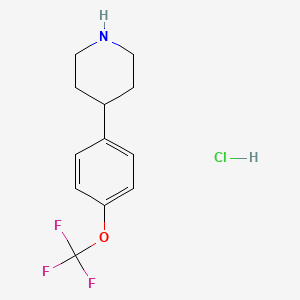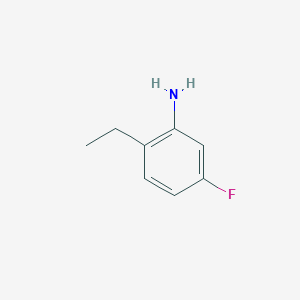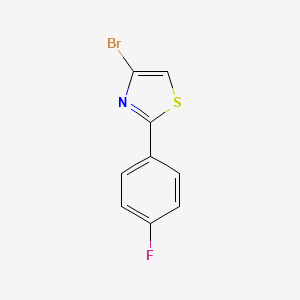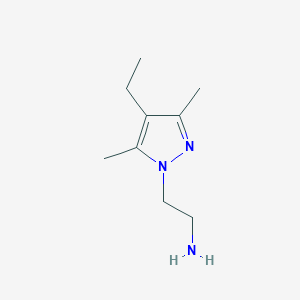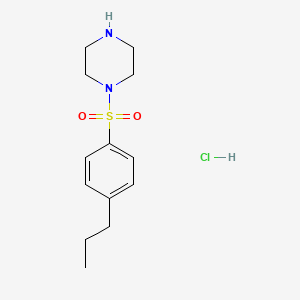
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
The compound “2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole” likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The ring is substituted with a 1-chloroethyl group at the 2-position and a trifluoromethyl group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 1-chloroethyl and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxadiazole ring, with the substituents at the 2- and 5-positions. The electronegative oxygen and nitrogen atoms in the ring, as well as the electronegative chlorine and fluorine atoms in the substituents, would likely result in a polar molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and the oxadiazole ring. The ring might undergo electrophilic aromatic substitution reactions, while the chloroethyl and trifluoromethyl groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the polar substituents suggests that it might have relatively high melting and boiling points for an organic compound. It might also be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is involved in various synthesis processes highlighting its importance in the development of new chemical entities with potential applications in different fields. An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles, including 2-(perfluoroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, has been described, showcasing advancements in the efficiency and effectiveness of producing these compounds. This method involves ring-opening reactions of corresponding sodium 5perfluoroalkyltetrazolates and conversion into 1,2,4-triazoles, demonstrating the compound's role in generating structurally diverse derivatives with potential for further application in chemical research (Grünebaum et al., 2016).
Photoreactivity and Synthesis of Fluorinated Heterocycles
The photoreactivity of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the formation of 5-perfluoroalkyl-1,3,4-oxadiazoles, has been explored. This process involves a photolytic intermediate from the cleavage of the ring O-N bond, which can lead to ring contraction-ring expansion photoisomerization. The study emphasizes the utility of 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives in the synthesis of target fluorinated structures, underscoring their significance in the development of new materials with unique properties (Pace et al., 2004).
Insecticidal Activity
Research into the synthesis and insecticidal activity of new 2-(5-(trifluoromethyl)pyridyloxymethyl)-1,3,4-oxadiazoles, which share a structural similarity with the compound , demonstrates the potential application of such compounds in developing novel insecticides. Preliminary bioassay tests have shown significant activity against armyworm, highlighting the role of 1,3,4-oxadiazoles in contributing to agricultural chemical research and the potential for further exploration of 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives in this area (Cao et al., 2002).
Luminescence Properties
The study of the synthesis and spectral characteristics of 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds, similar in structural framework to 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, has revealed their strong purple fluorescence in DMF solution. This research indicates the potential use of such compounds in the development of luminescent materials, suggesting a route for further investigation into the unique photophysical properties of 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole and its derivatives (Tong, 2011).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O/c1-2(6)3-10-11-4(12-3)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULFVXKZINGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



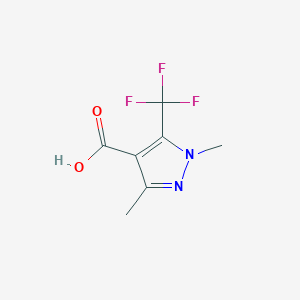
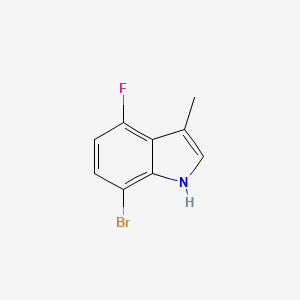
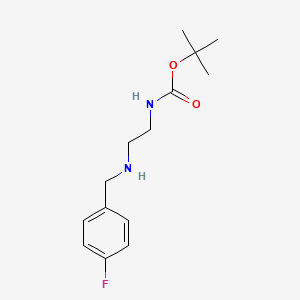
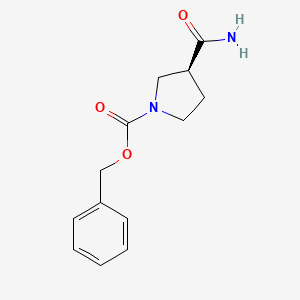
![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)
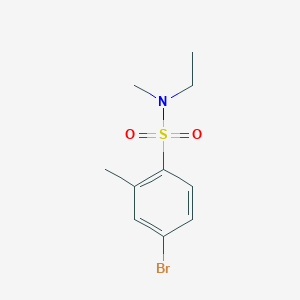
![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)
